Cholanthrene, 5-methyl-

Aryl Hydrocarbon Receptor CALUX assay Agonist Potency

5-Methylcholanthrene (CAS 63041-78-1), a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₁H₁₆, is a structural isomer of the well-known potent carcinogen 3-Methylcholanthrene. It is a procarcinogen, requiring metabolic activation to exert its biological effects, which are largely mediated through binding to the Aryl hydrocarbon Receptor (AhR).

Molecular Formula C21H16
Molecular Weight 268.4 g/mol
CAS No. 63041-78-1
Cat. No. B15369966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholanthrene, 5-methyl-
CAS63041-78-1
Molecular FormulaC21H16
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C(=C4C2=C(CC4)C=C1)C=CC5=CC=CC=C53
InChIInChI=1S/C21H16/c1-13-6-7-15-9-11-18-17-10-8-14-4-2-3-5-16(14)20(17)12-19(13)21(15)18/h2-8,10,12H,9,11H2,1H3
InChIKeyTWFGREXFBVGQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcholanthrene (CAS 63041-78-1): Sourcing Considerations and Baseline Profile for Research Use


5-Methylcholanthrene (CAS 63041-78-1), a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₁H₁₆, is a structural isomer of the well-known potent carcinogen 3-Methylcholanthrene. It is a procarcinogen, requiring metabolic activation to exert its biological effects, which are largely mediated through binding to the Aryl hydrocarbon Receptor (AhR) [1]. This compound is used strictly as a research chemical, primarily in studies of chemical carcinogenesis and toxicology .

5-Methylcholanthrene Substitution Risks: Why Isomeric Identity is Critical for Study Design


In research applications, substituting 5-Methylcholanthrene with other methylcholanthrene isomers, or even the parent compound cholanthrene, can lead to non-reproducible results due to substantial differences in carcinogenic potency, metabolic pathways, and receptor interactions. Historical studies established that while the pentacyclic core is essential for activity, the position of the methyl substituent is a critical determinant of the compound's specific biological profile, influencing everything from tumor latency to the pattern of DNA adducts formed [1]. A generic approach to sourcing an undefined 'methylcholanthrene' introduces a significant variable that can compromise experimental integrity and data interpretation.

Quantitative Differentiation Guide: 5-Methylcholanthrene vs. Structural Analogs


AhR Agonist Potency of 5-Methylcholanthrene: A Comparative EC₅₀ Analysis

In a CALUX assay evaluating AhR-mediated activity, 5-Methylcholanthrene demonstrated potent agonist activity. While a direct head-to-head comparison with its primary analog, 3-Methylcholanthrene, is not available from this specific dataset, a class-level inference can be drawn. The study confirms that for the evaluated PAHs, the addition of a methyl group consistently enhanced AhR activation compared to the unsubstituted parent compound [1]. This establishes a quantitative baseline for 5-Methylcholanthrene's activity and supports its distinct profile compared to non-methylated PAHs.

Aryl Hydrocarbon Receptor CALUX assay Agonist Potency

Carcinogenic Potency Differentiation: 5-Methylcholanthrene's Structural Context

The carcinogenic activity of methylcholanthrene isomers is exquisitely sensitive to the position of the methyl group. Foundational research by Shear (1936) directly compared the activity of various isomers, including 5-Methylcholanthrene, establishing that while many isomers are active, their potency and the latency of tumor formation differ significantly [1]. Furthermore, comparative studies on related compounds have shown that substitution patterns at positions 5 and 6 on the benzanthracene ring system are critical, with 5:10 substitution appearing more effective than 5:6 substitution in promoting carcinogenic potency [2]. This underscores that 5-Methylcholanthrene possesses a specific and non-interchangeable carcinogenic profile compared to its isomers.

Carcinogenesis Tumor Initiation Structure-Activity Relationship

Comparative CYP Enzyme Induction: Methylcholanthrene vs. Phenobarbital

5-Methylcholanthrene, like its isomer 3-Methylcholanthrene, is a classical inducer of specific cytochrome P450 enzymes, particularly those in the CYP1A family. This induction pattern is distinct from that of other classes of enzyme inducers, such as phenobarbital. A direct comparison in rats demonstrated that methylcholanthrene stimulates only a subset of microsomal drug-metabolizing enzymes, in contrast to phenobarbital, which stimulates a broader range of enzymes and causes pronounced proliferation of the smooth endoplasmic reticulum (SER) in liver cells [1]. This differential effect on hepatic ultrastructure and enzyme expression is a key differentiator for researchers studying xenobiotic metabolism.

Cytochrome P450 Enzyme Induction Xenobiotic Metabolism

Validated Research Applications for 5-Methylcholanthrene (CAS 63041-78-1)


Mechanistic Studies of AhR-Dependent Gene Expression

5-Methylcholanthrene is an appropriate tool compound for in vitro and in vivo studies designed to elucidate the mechanisms of Aryl hydrocarbon Receptor (AhR) activation and its downstream effects on gene expression, such as the induction of CYP1A1 and CYP1B1. Its established potency as an AhR agonist, as confirmed by CALUX assay data for the class of methylated PAHs [3], makes it suitable for dose-response studies examining the transcriptional regulation of xenobiotic-metabolizing enzymes.

Investigations into Isomer-Specific Carcinogenic Mechanisms

Given the evidence that the position of the methyl group dictates the specific carcinogenic profile of methylcholanthrene isomers [3], 5-Methylcholanthrene is a necessary reagent for comparative carcinogenesis studies. It can be used to investigate the structure-activity relationships (SAR) governing tumor initiation, promotion, and latency, and to differentiate the DNA adduct profiles and mutagenic signatures associated with specific methylcholanthrene isomers.

Differentiation of Xenobiotic Enzyme Induction Pathways

5-Methylcholanthrene serves as a specific inducer of the CYP1A family of enzymes, providing a distinct biochemical probe compared to broad-spectrum inducers like phenobarbital [3]. This allows researchers to dissect the roles of specific CYP isoforms in the metabolism of other xenobiotics or endogenous compounds, and to study the associated cellular responses, such as the lack of pronounced endoplasmic reticulum proliferation, which is a hallmark of its unique mechanism of action.

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